

Technical Support Center: (R)-Pralatrexate & Renal Impairment

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Compound of Interest

Compound Name: (R)-Pralatrexate

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This technical support center provides essential information for researchers, scientists, and drug development professionals on the impact of renal impairment on **(R)-Pralatrexate** clearance.

Frequently Asked Questions (FAQs)

Q1: How does renal impairment affect the clearance of **(R)-Pralatrexate**?

A1: Chronic renal impairment leads to a decrease in the renal clearance of pralatrexate's diastereomers.^[1] However, studies have shown that mild to moderate renal impairment does not dramatically affect the systemic exposure to these diastereomers.^[1] Approximately 34% of pralatrexate is excreted unchanged in the urine.^{[2][3][4][5]} Therefore, a decline in renal function can lead to reduced clearance and a corresponding increase in plasma exposure.^[4]

Q2: Are there specific dosing recommendations for patients with renal impairment?

A2: Yes, dosing adjustments are recommended based on the severity of renal impairment.

- Mild to Moderate Renal Impairment (CrCl \geq 30 mL/min): No dosage adjustment is necessary.^{[6][7][8]}
- Severe Renal Impairment (CrCl 15-29 mL/min or eGFR 15 to 29 mL/min/1.73 m²): The recommended dose of pralatrexate should be reduced to 15 mg/m².^{[1][4][7][8][9]}

- End-Stage Renal Disease (ESRD), including patients on dialysis: The use of pralatrexate should be avoided unless the potential benefit outweighs the risks.[6][7][9] Serious adverse reactions have been reported in this patient population.[7]

Q3: What are the potential risks of administering pralatrexate to patients with severe renal impairment?

A3: Patients with severe renal impairment may be at a greater risk for increased drug exposure and adverse reactions.[7][9] An increase in cytopenias has been observed in patients with severe renal impairment.[1] Additionally, serious adverse drug reactions, including fatal cases of toxic epidermal necrolysis (TEN) and severe mucositis, have been reported in patients with end-stage renal disease undergoing dialysis.[6][7]

Q4: What parameters should be monitored in patients with renal impairment receiving pralatrexate?

A4: It is crucial to monitor patients with moderate to severe renal impairment for renal function and systemic toxicity to adjust dosing accordingly.[2] Complete blood counts should be monitored to watch for myelosuppression, and patients should be monitored weekly for mucositis.[7][10]

Troubleshooting Guide

Issue: Unexpectedly high plasma concentrations of **(R)-Pralatrexate** in a subject with mild renal impairment.

Troubleshooting Steps:

- **Verify Renal Function Assessment:** Re-evaluate the subject's creatinine clearance (CrCl) or estimated glomerular filtration rate (eGFR) to confirm the classification of mild renal impairment.
- **Review Concomitant Medications:** Check for the concurrent use of drugs that are eliminated by renal excretion, such as non-steroidal anti-inflammatory drugs (NSAIDs) or probenecid, as they may delay pralatrexate clearance.[2][3]

- **Assess for Dehydration:** Dehydration can temporarily reduce renal function. Ensure the subject is adequately hydrated.
- **Investigate Potential for Drug-Drug Interactions:** Although pralatrexate is not substantially metabolized by cytochrome P-450 enzymes, the possibility of other drug interaction mechanisms should be considered.^[3]

Issue: A subject with severe renal impairment is experiencing significant mucositis despite a reduced dose.

Troubleshooting Steps:

- **Confirm Correct Dose Reduction:** Ensure the dose was correctly calculated and administered at the recommended 15 mg/m² for severe renal impairment.^{[1][4][7][8]}
- **Evaluate Vitamin Supplementation:** Confirm the patient is receiving the recommended supplementation with folic acid and vitamin B12, as this can help mitigate mucositis.^{[6][7][10]}
- **Monitor for Grade of Mucositis:** If mucositis is Grade 2 or higher, the dose should be held until recovery to ≤ Grade 1.^[10] For recurrent or Grade 3 mucositis, a further dose reduction to 10 mg/m² may be necessary upon recovery.^{[8][10]}
- **Discontinuation Criteria:** If systemic toxicity reaches Grade 4, therapy should be discontinued.^[2]

Quantitative Data Summary

Table 1: Recommended Pralatrexate Dosage in Renal Impairment

Renal Function Category	Creatinine Clearance (CrCl) / eGFR	Recommended Pralatrexate Dose
Normal	Not specified	30 mg/m ²
Mild to Moderate Impairment	≥ 30 mL/min	30 mg/m ² (No adjustment needed)
Severe Impairment	15 - 29 mL/min	15 mg/m ²
End-Stage Renal Disease (ESRD)	< 15 mL/min (including dialysis)	Avoid use

Data sourced from multiple clinical guidelines and studies.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Pharmacokinetic Parameters of Pralatrexate Diastereomers by Renal Function

Cohort	Renal Function	Pralatrexate Dose	N
A	Normal	30 mg/m ²	8
B	Mild Impairment	30 mg/m ²	7
C	Moderate Impairment	30 mg/m ²	7
D	Severe Impairment	15 mg/m ²	5

Based on a Phase 1 study in patients with relapsed/refractory advanced solid tumors and lymphoma.[\[1\]](#) The study found that at these dose levels, the systemic exposure to pralatrexate was not dramatically affected by renal impairment.[\[1\]](#)

Experimental Protocols

Phase 1 Study of Pralatrexate in Patients with Renal Impairment

This section outlines the methodology of a key clinical trial that evaluated the pharmacokinetics and safety of pralatrexate in patients with varying degrees of renal function.

Study Design:

- An open-label, non-randomized, phase 1 study.[1]
- Patients were enrolled into four cohorts based on renal function: Normal, Mild Impairment, Moderate Impairment, and Severe Impairment.[1]

Patient Population:

- Patients with relapsed/refractory advanced solid tumors and lymphoma.[1]
- A total of 29 patients were enrolled, with 27 receiving at least one dose of pralatrexate.[1]

Dosing and Administration:

- Cohorts A (Normal), B (Mild), and C (Moderate): Received 30 mg/m² of pralatrexate.[1]
- Cohort D (Severe): The starting dose was initially planned at 20 mg/m² but was reduced to 15 mg/m² due to a qualifying toxicity in Cohort C.[1]
- Pralatrexate was administered as an intravenous (IV) push over 3-5 minutes, once weekly for 6 weeks in 7-week cycles.[1][6]

Pharmacokinetic (PK) Sampling and Analysis:

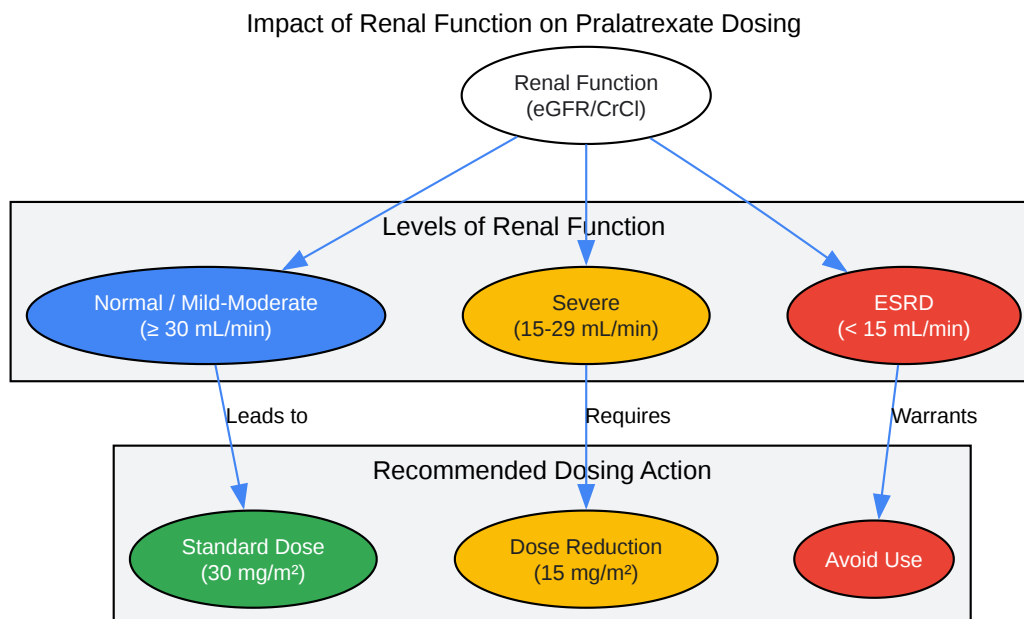
- Plasma and urine samples were collected at pre-specified time points to determine the PK profile of pralatrexate in each cohort.[1]

Safety and Tolerability Monitoring:

- Patients were followed for safety and tolerability throughout the study.[1]

Visualizations

Caption: Workflow of the phase 1 clinical trial investigating pralatrexate in renal impairment.



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Caption: Logical relationship between renal function and pralatrexate dosing adjustments.

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